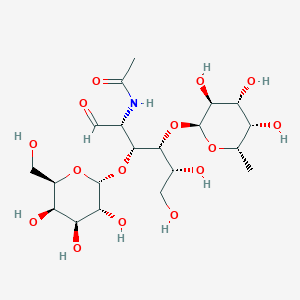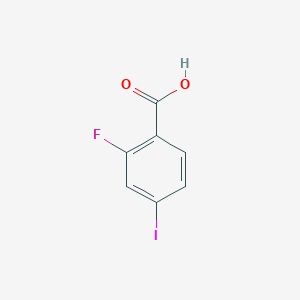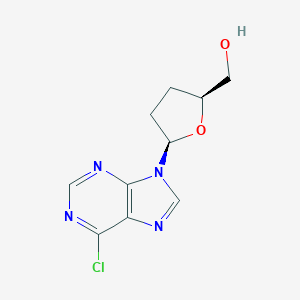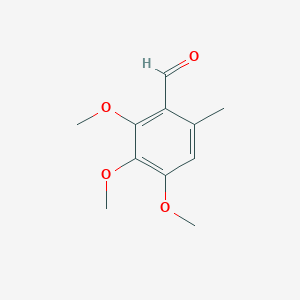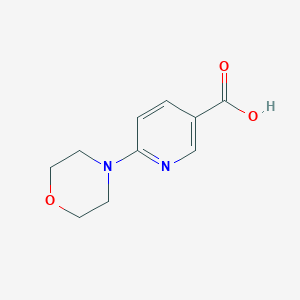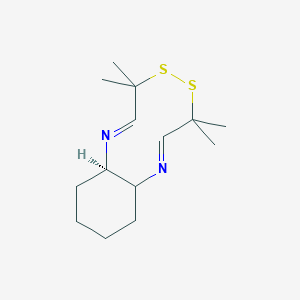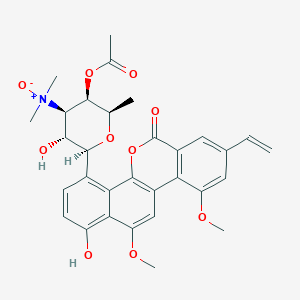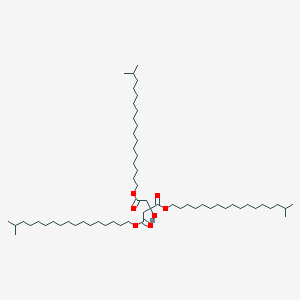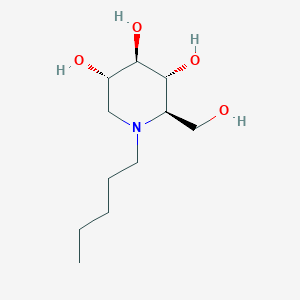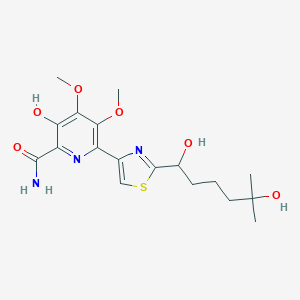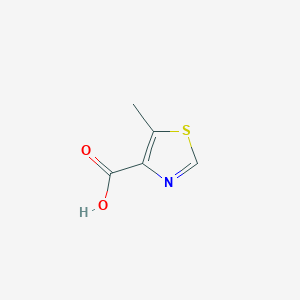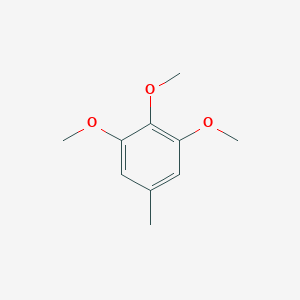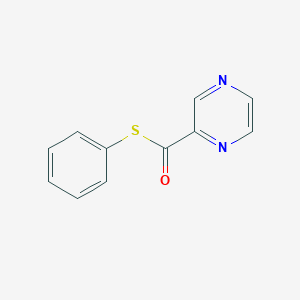
S-phenyl pyrazine-2-carbothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrazine compounds involves multi-step chemical reactions starting from basic aromatic compounds or acids. For example, Zhao Xiu-tai (1992) synthesized 2-(p-Dodecyloxy phenylethynyl)pyrazine-5-carboxylic acid from p-hydroxybenzaldehyde and 5-methylpyrazine-2-carboxylic acid, indicating a similar synthetic approach might be applicable for “S-phenyl pyrazine-2-carbothioate” (Zhao Xiu-tai, 1992).
Molecular Structure Analysis
Molecular structure and assembly are often analyzed through computational methods such as density functional theory (DFT). For instance, Sivakumar et al. (2020) optimized the molecular structure of a novel pyrazole derivative using DFT, providing insights into intramolecular interactions, stability, and electronic properties (Sivakumar et al., 2020). Similar methodologies can be applied to “this compound” to elucidate its structure.
Chemical Reactions and Properties
The chemical reactions and properties of pyrazine derivatives are diverse. For example, Baron et al. (2005) demonstrated the polyfunctionality of tetrahydropyrido[2,3-b]pyrazine scaffolds through reactions with nucleophiles, indicating the reactive versatility of pyrazine structures (Baron et al., 2005).
Physical Properties Analysis
The physical properties of pyrazine derivatives, including solubility, melting point, and crystalline structure, can significantly vary. Kaur et al. (2016) detailed the crystal structure of a pyrazolo[3,4-b]pyrazine compound, highlighting its planarity and intermolecular hydrogen bonding (Kaur et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and interaction with biological targets, are crucial for understanding pyrazine derivatives. For instance, the synthesis and characterization of new pyrazole derivatives by Ibrahim (2015) explored their potential biological applications, demonstrating the broad chemical utility of pyrazine derivatives (Ibrahim, 2015).
科学的研究の応用
Synthesis of Anticonvulsant Agents
Research has demonstrated the synthesis of new 2-pyrazoline derivatives, including S-phenyl pyrazine-2-carbothioate analogs, by reacting substituted-phenyl-propenones. These compounds were tested for anticonvulsant activity using the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests, with some showing appreciable activity in both tests at evaluated doses (Bhandari, Tripathi, & Saraf, 2013).
Anticancer Applications
Another study focused on the synthesis of pyrazole derivatives, including those related to this compound, to evaluate their in vitro anticancer activity. The study found that certain derivatives exhibited significant activity against Ehrlich ascites carcinoma cells, with one compound showing better activity than the reference drug doxorubicin (El-Gaby, Ghorab, Ismail, Abdel-Gawad, & Aly, 2017).
Antibacterial and Antioxidant Properties
Research on the synthesis of novel substituted 2-pyrazoline derivatives, including this compound analogs, revealed their antibacterial activities against Gram-positive and negative strains and antioxidant activities as determined through DPPH free radical method. The study utilized environmentally safe methods and ultrasound irradiation for synthesis, highlighting the operational simplicity and environmental friendliness of the process (Kitawat & Singh, 2014).
Synthesis of Antimicrobial Agents
Another significant application involves the synthesis of 4-aryl-thiosemicarbazides, with structures related to this compound, which were tested for antibacterial activity. The research found compounds active against Gram-positive bacteria and methicillin-resistant Staphylococcus aureus (MRSA), with some showing promising minimum inhibitory concentrations (MICs) (Bhat, Naglah, Khan, & Al‐Dhfyan, 2022).
作用機序
Target of Action
It is known that pyrazine derivatives, to which this compound belongs, have a wide range of pharmacological activities .
Mode of Action
Pyrazine derivatives are known to interact with various biological targets, leading to diverse pharmacological effects .
Biochemical Pathways
Pyrazine derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Pyrazine derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
特性
IUPAC Name |
S-phenyl pyrazine-2-carbothioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c14-11(10-8-12-6-7-13-10)15-9-4-2-1-3-5-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGTVHYSQCVCTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(=O)C2=NC=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397430 |
Source


|
| Record name | S-Phenylpyrazine-2-carbothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121761-15-7 |
Source


|
| Record name | S-Phenylpyrazine-2-carbothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

